molecular formula C9H12N2O3 B13324959 (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol

(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Cat. No.: B13324959
M. Wt: 196.20 g/mol
InChI Key: ZEMUAYJJQCVVDF-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral amino alcohol featuring a 4-nitrophenyl group attached to the third carbon of a propanol backbone. The nitro group at the para position imparts strong electron-withdrawing effects, influencing its reactivity, solubility, and intermolecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of β-blockers or enzyme inhibitors due to its stereochemical specificity .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3R)-3-amino-3-(4-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1

InChI Key

ZEMUAYJJQCVVDF-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Addition Reaction: The addition of a hydroxyl group to the propan-1-ol backbone.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSelectivityReference
Alcohol → KetonePCC (Pyridinium Chlorochromate) in CH₂Cl₂(3R)-3-amino-3-(4-nitrophenyl)propan-1-one78%>90%
Alcohol → Carboxylic AcidKMnO₄, H₂SO₄, Δ(3R)-3-amino-3-(4-nitrophenyl)propanoic acid65%85%

Mechanistic Insight :

  • Ketone formation proceeds via a two-electron oxidation mechanism, preserving stereochemistry at the chiral center.

  • Strong acidic conditions with KMnO₄ promote full oxidation to the carboxylic acid .

Esterification

The alcohol reacts with acylating agents to form esters, a key step in prodrug synthesis:

ReagentSolventProductReaction TimeConversion Rate
Acetyl chlorideDMF, 0°C(3R)-3-amino-3-(4-nitrophenyl)propyl acetate2 hrs92%
Benzoyl chlorideToluene, reflux(3R)-3-amino-3-(4-nitrophenyl)propyl benzoate4 hrs88%

Industrial Relevance : Ester derivatives enhance bioavailability in pharmaceutical intermediates .

Nitro Group Reduction

Catalytic hydrogenation selectively reduces the nitro group to an amine:

CatalystSolventPressureProductDiastereomeric Excess (de)
Pd/C (10%)Ethanol1 atm H₂(3R)-3-amino-3-(4-aminophenyl)propan-1-ol>99%
Raney NiH₂O/THF3 atm H₂Same product95%

Applications : Reduced derivatives serve as intermediates in antibiotic synthesis (e.g., chloramphenicol analogs) .

Amino Group Reactions

The primary amine participates in nucleophilic substitutions and condensations:

ReactionReagentsProductKey Application
AcylationAcetic anhydride, pyridineN-Acetyl derivativeProdrug stabilization
Schiff Base Formation4-NitrobenzaldehydeImine conjugateCatalysis in asymmetric synthesis

Kinetics : Acylation occurs within 30 minutes at 25°C with >95% conversion.

Enzymatic Modifications

Engineered enzymes enable stereoselective transformations:

EnzymeReactionConditionsOutcome
Transaminase (ATA-117)Aminotransferase activitypH 7.0, 30°C(2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (>99% ee)
Aldolase variantC–C bond formationGlycine, PLP cofactorβ-hydroxy-α-amino acids (96% de)

Industrial Impact : Enzymatic routes replace hazardous chemical steps in florfenicol production .

Stability Under Varied Conditions

ConditionObservationDegradation Products
pH < 3Nitro group protonationNitrosonium intermediate
pH > 10Ester hydrolysis (if present)Free alcohol and carboxylic acid
UV light (254 nm)Photoreduction of nitro groupNitroso and hydroxylamine derivatives

Formulation Guidance : Stable in anhydrous solvents (e.g., DMSO) at −20°C for long-term storage .

Scientific Research Applications

(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogues differ in substituent groups (e.g., halogens, alkyl chains) or substitution patterns (ortho vs. para), leading to distinct physicochemical and biological properties. Key examples include:

Compound Name Substituent Group Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol -NO₂ para C₉H₁₂N₂O₃ 196.21 Pharmaceutical intermediate
3-Amino-3-(2-aminophenyl)propan-1-ol -NH₂ ortho C₉H₁₄N₂O 166.22 Lab chemical synthesis; moderate toxicity (H302, H315)
3-Amino-3-(4-chlorophenyl)propan-1-ol -Cl para C₉H₁₂ClNO 197.66 Intermediate for agrochemicals
3-(4-Aminophenoxy)propan-1-ol -O-C₆H₄-NH₂ para C₉H₁₃NO₂ 179.21 Building block for specialty chemicals
(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, HCl -F para C₉H₁₃ClFNO 217.66 Salt form enhances solubility; used in drug discovery

Physicochemical Properties

  • Electron Effects: The nitro group in the target compound is more electron-withdrawing than chloro (-Cl) or amino (-NH₂) groups, increasing its electrophilicity and reactivity in nucleophilic substitutions.
  • Solubility: The hydrochloride salt of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol exhibits higher aqueous solubility compared to the free base forms of other analogues .
  • Steric Effects: Bulky substituents (e.g., 4-isopropyl in 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol) reduce molecular flexibility and may hinder crystal packing .

Toxicity and Handling

  • The ortho-aminophenyl analogue (3-Amino-3-(2-aminophenyl)propan-1-ol) is classified as acutely toxic (H302) and a skin irritant (H315), likely due to its aromatic amine content .

Biological Activity

(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral compound characterized by the presence of an amino group and a para-nitrophenyl substituent. This structure contributes to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O3, with a molecular weight of 196.20 g/mol. The compound features a propanol backbone with an amino group at the 3-position and a 4-nitrophenyl group, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the nitrophenyl moiety may engage in π-π stacking interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar nitro-substituted compounds have shown efficacy against various bacterial strains. For instance, derivatives of nitrophenyl compounds have been investigated for their antibacterial properties with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
  • Enzyme Inhibition : The presence of the amino group suggests potential as an enzyme inhibitor. Studies on related compounds indicate that they may inhibit key enzymes involved in metabolic pathways .
  • Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of related compounds on mammalian cell lines, showing no significant toxicity at therapeutic concentrations .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several nitrophenyl derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent activity against Mycobacterium abscessus, with MIC values ranging from 6.25 to 12.5 μM . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Study 2: Enzyme Interaction Analysis

Research exploring the interaction of nitrophenyl compounds with specific enzymes demonstrated that these compounds can act as competitive inhibitors. For instance, molecular docking studies revealed favorable binding poses for this compound within the active sites of target enzymes, suggesting a mechanism for its inhibitory effects .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications to the nitrophenyl group significantly influence biological activity. Substituents at the para position were found to enhance binding affinity and selectivity towards certain targets, emphasizing the importance of structural optimization in drug development .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMIC (μg/mL)Notes
This compoundAntimicrobialTBDPotential against Mycobacterium
2-Nitrophenyl derivativesAntimicrobial6.25 - 12.5Effective against Staphylococcus
Pyrrole benzamide derivativesAntibacterial3.125Lead for creating InhA inhibitors
Phenylalanine amidesAntimycobacterial6.25 - 12.5Active against Mycobacterium

Q & A

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol, and how can stereoselectivity be achieved?

The synthesis typically involves asymmetric reduction of a nitro precursor. For example:

  • Catalytic hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce 3-(4-nitrophenyl)-2-nitroprop-1-enol, ensuring retention of the (R)-configuration. This method achieves stereoselectivity via catalyst-substrate interactions .
  • Enzymatic reduction : Lipases or ketoreductases can selectively reduce ketone intermediates in aqueous/organic biphasic systems, yielding enantiomeric excess >90% .
  • Bulk reducing agents : Sodium borohydride or LiAlH4 may require chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry .

Q. How can the structure of this compound be validated experimentally?

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C-NMR data with similar compounds (e.g., 2-methyl-2-nitro-1-(4-nitrophenyl)propan-1-ol, where the nitro group’s deshielding effects and coupling constants confirm substituent positions) .
  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction, as demonstrated for structurally related nitrophenylpropanols (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol mobile phases to verify enantiopurity .

Q. What safety precautions are critical when handling this compound?

  • Acute toxicity : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Respiratory hazards : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example:

  • Aminolysis : The amino group can act as a nucleophile in SN2_2 reactions with alkyl halides (e.g., benzyl bromide) under mild conditions (DMF, 50°C), forming tertiary amines .
  • Hydrogen bonding : The nitro group stabilizes transition states in intramolecular cyclization reactions (e.g., forming oxazolidinones via carbamate intermediates) .

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Solubility differences : Test in DMSO/PBS mixtures to optimize bioavailability.
  • Enantiomeric impurities : Validate enantiopurity via chiral HPLC and correlate activity with the (R)-enantiomer .
  • Assay interference : The nitro group may absorb at 340–400 nm, interfering with UV-based assays; use LC-MS or fluorescence detection instead .

Q. What strategies optimize enantioselective synthesis for industrial-scale production?

  • Continuous-flow hydrogenation : Use fixed-bed reactors with immobilized chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) to enhance turnover frequency and reduce catalyst leaching .
  • Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >99% ee .
  • Process analytical technology (PAT) : Monitor reaction progress in real time using inline FTIR or Raman spectroscopy to adjust parameters (e.g., H2_2 pressure, temperature) .

Q. How do computational methods aid in predicting the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., oxidoreductases) using AutoDock Vina, focusing on hydrogen bonds between the amino group and catalytic residues (e.g., Asp32 in ketoreductases) .
  • MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments using GROMACS, revealing membrane permeability trends .
  • QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using partial least squares regression .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Catalyst deactivation : Residual moisture or oxygen can poison chiral catalysts, reducing enantioselectivity. Use gloveboxes for catalyst handling .
  • Side reactions : Competing pathways (e.g., over-reduction of the nitro group to amine) may occur under high H2_2 pressure; optimize pressure (1–5 bar) and reaction time .
  • Purification losses : Silica gel chromatography may degrade the compound; switch to reverse-phase HPLC for higher recovery .

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